2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one
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Overview
Description
2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a fused tricyclic system with a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that the tetrahydrocarbazole (thc) motif, which this compound contains, is ubiquitous in natural products and biologically active compounds .
Mode of Action
Compounds with the thc motif are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thc-containing compounds are known to be involved in a variety of biochemical pathways due to their broad biological activity .
Result of Action
It’s known that thc-containing compounds can have a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired tetrahydrocarbazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential biological activity, including antimycobacterial properties. It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one
- 1,2,3,4-Tetrahydrocarbazol-4-one
Comparison: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is unique due to the presence of a methyl group at the second position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the realm of carbazole derivatives .
Properties
IUPAC Name |
2-methyl-1,2,3,9-tetrahydrocarbazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQLNHLTBCQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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